![molecular formula C15H25NO6 B2447700 (2S,3S)-1,2-Bis[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid CAS No. 2418595-93-2](/img/structure/B2447700.png)
(2S,3S)-1,2-Bis[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
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Description
(2S,3S)-1,2-Bis[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid, also known as Boc-L-Proline, is a chemical compound commonly used in scientific research. This compound is a derivative of proline, an amino acid that plays a vital role in protein synthesis. Boc-L-Proline is widely used in the synthesis of peptides and small molecules due to its unique properties.
Scientific Research Applications
- Researchers have investigated bioactive molecules containing the pyrrolidine ring and its derivatives. These include pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol. The stereochemistry of carbons in the pyrrolidine ring significantly impacts drug candidate binding to enantioselective proteins .
- Researchers have synthesized EN300-26860879 and its derivatives. Initial isolation of aldehydic derivatives in diastereomeric form was confirmed using NMR, MS, and elemental analysis .
- The stereogenicity of carbons in the pyrrolidine ring influences the biological profile of drug candidates. Different stereoisomers and spatial orientations of substituents can lead to varying binding modes with enantioselective proteins .
Medicinal Chemistry and Drug Discovery
Chemical Synthesis and Derivatives
Enantioselective Binding and Stereoisomers
properties
IUPAC Name |
(2S,3S)-1,2-bis[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO6/c1-14(2,3)21-12(19)10-9(11(17)18)7-8-16(10)13(20)22-15(4,5)6/h9-10H,7-8H2,1-6H3,(H,17,18)/t9-,10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUHEYSLFLXINY-UWVGGRQHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1C(CCN1C(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1[C@H](CCN1C(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S)-1,2-Bis[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
CAS RN |
2418595-93-2 |
Source
|
Record name | rac-(2R,3R)-1,2-bis[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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